molecular formula C35H67N11O8 B166266 Mvt-101 CAS No. 128657-47-6

Mvt-101

Cat. No.: B166266
CAS No.: 128657-47-6
M. Wt: 770 g/mol
InChI Key: MQPXOVRKKPPKFZ-QYKDHROSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mvt-101 is a complex peptide compound. It is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Mvt-101 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Research focuses on its therapeutic potential, particularly in the development of peptide-based drugs.

    Industry: It is utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

Mvt-101, also known as “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide”, “N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide”, or “2aog”, is a hexapeptide-based inhibitor of HIV-1 protease .

Target of Action

The primary target of this compound is the HIV-1 protease , an aspartyl protease essential for HIV-1 viral infectivity . This enzyme has one catalytic site formed by the homodimeric enzyme .

Mode of Action

This compound interacts with its target, the HIV-1 protease, by blocking its action . It binds in a single orientation within the catalytic groove of the HIV-1 protease . This interaction inhibits the reproduction of the HIV virus .

Biochemical Pathways

The inhibition of the HIV-1 protease by this compound affects the maturation process of the HIV virus . The HIV-1 protease is responsible for cleaving the viral polyprotein precursors, which is a crucial step in the viral life cycle. By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby inhibiting its reproduction .

Result of Action

The result of this compound’s action is the inhibition of the HIV virus reproduction . By blocking the action of the HIV-1 protease, this compound prevents the maturation of the virus, thereby inhibiting its ability to infect new cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mvt-101 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Mvt-101 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, particularly the amino and hydroxyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, resulting in the formation of thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol-containing peptides.

Comparison with Similar Compounds

Similar Compounds

  • Mvt-101
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence and structure, which confer distinct biological activities and properties. Compared to similar compounds, it may exhibit unique binding affinities, stability, and functional effects, making it valuable for targeted research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXOVRKKPPKFZ-QYKDHROSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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